molecular formula C19H22N4O B2424545 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide CAS No. 1448028-53-2

3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide

Cat. No.: B2424545
CAS No.: 1448028-53-2
M. Wt: 322.412
InChI Key: JWXZLGFWALFCND-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot reaction is efficient and yields the desired product in moderate to high yields.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate
  • 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

Comparison: Compared to similar compounds, 3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide exhibits unique properties due to the presence of the dimethylamino and ethyl groups, which may enhance its pharmacological activity and specificity .

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-22(14-17-13-20-18-10-5-6-11-23(17)18)19(24)15-8-7-9-16(12-15)21(2)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZLGFWALFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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